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molecular formula C14H21ClN2O2 B3293967 Tert-butyl 3-amino-1-(4-chlorophenyl)propylcarbamate CAS No. 885595-59-5

Tert-butyl 3-amino-1-(4-chlorophenyl)propylcarbamate

Cat. No. B3293967
M. Wt: 284.78 g/mol
InChI Key: ASWDIABJPCJCQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08101623B2

Procedure details

Lithium aluminium hydride (0.712 mL, 0.71 mmol) was added dropwise to tert-butyl 1-(4-chlorophenyl)-2-cyanoethylcarbamate (Intermediate 24) (200 mg, 0.71 mmol) in THF (4 mL) at 20° C. under nitrogen. The resulting solution was stirred at 20° C. for 2 hours. The reaction mixture was quenched with NaOH (1M) (1 mL) and the solution was filtered. The solution was diluted with EtOAc (20 mL), and washed with water 2× (10 mL). The organic layer was dried over MgSO4, filtered and evaporated to afford tert-butyl 3-amino-1-(4-chlorophenyl)propylcarbamate (203 mg, 100%) as a gum. m/z (ESI+) (M+H)+=285; HPLC tR=2.33 min.
Quantity
0.712 mL
Type
reactant
Reaction Step One
Name
tert-butyl 1-(4-chlorophenyl)-2-cyanoethylcarbamate
Quantity
200 mg
Type
reactant
Reaction Step One
Name
Intermediate 24
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[H-].[Al+3].[Li+].[H-].[H-].[H-].[Cl:7][C:8]1[CH:13]=[CH:12][C:11]([CH:14]([NH:18][C:19](=[O:25])[O:20][C:21]([CH3:24])([CH3:23])[CH3:22])[CH2:15][C:16]#[N:17])=[CH:10][CH:9]=1>C1COCC1>[NH2:17][CH2:16][CH2:15][CH:14]([NH:18][C:19](=[O:25])[O:20][C:21]([CH3:23])([CH3:22])[CH3:24])[C:11]1[CH:10]=[CH:9][C:8]([Cl:7])=[CH:13][CH:12]=1 |f:0.1.2.3.4.5|

Inputs

Step One
Name
Quantity
0.712 mL
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Name
tert-butyl 1-(4-chlorophenyl)-2-cyanoethylcarbamate
Quantity
200 mg
Type
reactant
Smiles
ClC1=CC=C(C=C1)C(CC#N)NC(OC(C)(C)C)=O
Name
Intermediate 24
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=CC=C(C=C1)C(CC#N)NC(OC(C)(C)C)=O
Name
Quantity
4 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
20 °C
Stirring
Type
CUSTOM
Details
The resulting solution was stirred at 20° C. for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction mixture was quenched with NaOH (1M) (1 mL)
FILTRATION
Type
FILTRATION
Details
the solution was filtered
ADDITION
Type
ADDITION
Details
The solution was diluted with EtOAc (20 mL)
WASH
Type
WASH
Details
washed with water 2× (10 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
NCCC(C1=CC=C(C=C1)Cl)NC(OC(C)(C)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 203 mg
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 100.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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